Cas no 2229608-86-8 (tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)methyl-N-(propan-2-yl)carbamate)
tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)methyl-N-(propan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)methyl-N-(propan-2-yl)carbamate
- tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-N-(propan-2-yl)carbamate
- EN300-1883809
- 2229608-86-8
-
- Inchi: 1S/C12H22N2O4/c1-8(2)14(11(16)18-12(3,4)5)6-9-7-17-10(15)13-9/h8-9H,6-7H2,1-5H3,(H,13,15)
- InChI Key: UIOLWGLVVBUNRB-UHFFFAOYSA-N
- SMILES: O1C(NC(C1)CN(C(=O)OC(C)(C)C)C(C)C)=O
Computed Properties
- Exact Mass: 258.15795719g/mol
- Monoisotopic Mass: 258.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 67.9Ų
tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)methyl-N-(propan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1883809-1g |
tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-N-(propan-2-yl)carbamate |
2229608-86-8 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1883809-5g |
tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-N-(propan-2-yl)carbamate |
2229608-86-8 | 5g |
$3520.0 | 2023-09-18 | ||
| Enamine | EN300-1883809-10g |
tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-N-(propan-2-yl)carbamate |
2229608-86-8 | 10g |
$5221.0 | 2023-09-18 | ||
| Enamine | EN300-1883809-0.05g |
tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-N-(propan-2-yl)carbamate |
2229608-86-8 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1883809-0.1g |
tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-N-(propan-2-yl)carbamate |
2229608-86-8 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1883809-0.25g |
tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-N-(propan-2-yl)carbamate |
2229608-86-8 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1883809-0.5g |
tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-N-(propan-2-yl)carbamate |
2229608-86-8 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1883809-1.0g |
tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-N-(propan-2-yl)carbamate |
2229608-86-8 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1883809-2.5g |
tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-N-(propan-2-yl)carbamate |
2229608-86-8 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1883809-5.0g |
tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-N-(propan-2-yl)carbamate |
2229608-86-8 | 5g |
$3520.0 | 2023-06-01 |
tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)methyl-N-(propan-2-yl)carbamate Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)methyl-N-(propan-2-yl)carbamate
Introduction to Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)methyl-N-(propan-2-yl)carbamate (CAS No. 2229608-86-8)
Ter-butyl N-(2-oxo-1,3-oxazolidin-4-yl)methyl-N-(propan-2-yl)carbamate, identified by its Chemical Abstracts Service number CAS No. 2229608-86-8, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry and drug development. The unique structural features of this molecule, particularly its tert-butyl and N-(2-oxo-1,3-oxazolidin-4-yl)methyl substituents, contribute to its potential as a valuable intermediate in the synthesis of bioactive molecules.
The carbamate functional group in this compound plays a crucial role in its chemical reactivity and biological activity. Carbamates are known for their ability to act as protease inhibitors, which has made them a staple in the development of antiviral and anticancer agents. The presence of the tert-butyl group enhances the stability of the carbamate moiety, making it more resistant to hydrolysis under physiological conditions. This stability is particularly important in drug design, where maintaining the integrity of the active site is essential for efficacy.
The N-(2-oxo-1,3-oxazolidin-4-yl)methyl part of the molecule introduces a cyclic structure that can interact with biological targets in a specific manner. Oxazolidinones are known for their ability to form stable complexes with proteins, which can modulate enzyme activity. This feature makes the compound a promising candidate for further exploration in drug discovery. Recent studies have highlighted the potential of oxazolidinone derivatives as scaffolds for developing novel therapeutic agents.
In recent years, there has been growing interest in the development of carbamate-based drugs due to their favorable pharmacokinetic properties. The combination of the tert-butyl and N-(2-oxo-1,3-oxazolidin-4-yl)methyl groups provides a balance between lipophilicity and solubility, which is crucial for oral bioavailability. This balance is often difficult to achieve in drug design but is essential for ensuring that a drug reaches its target site effectively.
The synthesis of Ter-butyl N-(2-oxo-1,3-oxazolidin-4-yl)methyl-N-(propan-2-yl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. The use of high-purity reagents and optimized reaction pathways is essential to ensure the yield and quality of the final product. Advances in synthetic methodologies have enabled chemists to produce complex molecules like this one with greater efficiency and scalability.
The biological activity of Ter-butyl N-(2-oxo-1,3-oxazolidin-4-yl)methyl-N-(propan-2-y)carbamate has been studied in various contexts. Initial investigations have shown that this compound exhibits inhibitory activity against certain enzymes relevant to inflammation and infection. The mechanism of action appears to involve interference with key enzymatic pathways that are involved in these processes. Further research is needed to fully elucidate its biological effects and potential therapeutic applications.
The structural flexibility of this compound allows for modifications that can enhance its pharmacological properties. By introducing additional functional groups or altering the substituents, chemists can fine-tune the activity and selectivity of Ter-butyl N-(2-o<0xE1><0xB5><0xA8>xo-o<0xE1><0xB5><0xA7>3-o<0xE1><0xB5><0xA7>xidin-o<0xE1><0xB5><0xA8>-4-ylmethyl)-N-(propan-o<0xE1><0xB5><0xA7>-2-y)carbamate for specific therapeutic needs. This adaptability is a significant advantage in drug development, as it allows for the creation of tailored molecules that can address complex diseases more effectively.
The role of computational chemistry in studying Ter-butyl N-(2-o<0xE1><0xB5><0xA8>xo-o<0xE1><0xB5><0xA7>3-o<0xE1><0xB5><0xA7>xidin-o<0xE1><0xB5><0xA8>-4-ylmethyl)-N-(propan-o<0xE1><0xB5><0xA7>-2-y)carbamate cannot be overstated. Molecular modeling techniques provide valuable insights into how this compound interacts with biological targets at the atomic level. These insights can guide experimental efforts and help predict the efficacy and side effects of potential drugs before they are synthesized and tested in vivo.
The future prospects for Ter-butyl N-(2-o<0xE1><0xB5><0xA8>xo-o<0xE1><0xB5><0xA7>3-o<0xE1><0xB5><0xA7>xidin-o<0xE1><0xB5><0xA8>-4-ylmethyl)-N-(propan-o<00xE1>00xE000x00B500x00B500x00B500x00B500x00B500x00B500x00B50A7>-y)carbamate are exciting and multifaceted. Ongoing research aims to explore its potential as a lead compound for new therapies targeting various diseases. Additionally, efforts are underway to optimize its synthetic route for industrial-scale production, ensuring that it can be manufactured cost-effectively and sustainably.
In conclusion, Ter-butyl N-(2-o<00xE000x00B500x00B50A7 xo-o<00xE000x00B500x00B50A7 xidin-o<00xE000x00B500x00B50A8>-4-ylmethyl)-N-(propan-o<00xE000x00B50A7>-y)carbamate (CAS No. 2229608-86.8) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activity make it a valuable candidate for further investigation and development into new therapeutic agents. As research continues to uncover new applications for this compound, it holds great potential for improving human health and treating complex diseases.
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